BenchChemオンラインストアへようこそ!

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide

Physicochemical profiling Drug-likeness ADME prediction

Procure CAS 953254-47-2, an ortho-methylphenyl isoxazole-3-acetamide absent from published HSP90/COX-2 SAR datasets. With logP 3.2, TPSA 64.4 Ų, and full Lipinski compliance, this ≥95% pure compound enables systematic probing of mono-ortho-methyl steric/electronic effects on target binding. Compare against N-benzyl and N-(2,4-dimethylphenyl) analogs to isolate SAR contributions. Identity confirmed by NMR, HPLC, MS. For non-human research use only.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 953254-47-2
Cat. No. B2730962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide
CAS953254-47-2
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O3/c1-13-5-3-4-6-17(13)20-19(22)12-15-11-18(24-21-15)14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22)
InChIKeyAQPNUNLLDGMYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide (CAS 953254-47-2): Core Identity and Procurement-Relevant Profile


2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide (CAS 953254-47-2; PubChem CID 16879150) is a synthetic small molecule belonging to the isoxazole-3-acetamide class [1]. It features a 5-(4-methoxyphenyl)isoxazole core linked via an acetamide bridge to an N-(2-methylphenyl) (o-toluidine) terminus, giving it the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol [1]. The compound is offered commercially at purities typically ≥95% for non-human research use only, with its structural identity confirmed by NMR, HPLC, and mass spectrometry . As a member of the 2-isoxazol-3-yl-acetamide family—a scaffold extensively explored for HSP90 inhibition, COX-2 modulation, and anticancer activity—this specific substitution pattern (ortho-methyl anilide combined with para-methoxyphenyl isoxazole) represents a distinct chemotype within the series, making it a candidate for structure-activity relationship (SAR) exploration and screening library diversification [2][3].

Why Generic Substitution Among Isoxazole-3-Acetamides Fails: The Case for CAS 953254-47-2


Within the isoxazole-3-acetamide class, even minor modifications to the N-aryl substituent produce marked differences in physicochemical properties, target binding, and biological readout. Comparative analysis of close analogs within the 953254-series reveals that altering the anilide portion from N-(2-methylphenyl) (target compound, CAS 953254-47-2) to N-benzyl (CAS 953254-19-8) or N-(2,4-dimethylphenyl) (CAS 953254-93-8) shifts computed logP by up to ~0.5 units and increases topological polar surface area (TPSA), directly impacting membrane permeability and solubility profiles [1]. In the broader 2-isoxazol-3-yl-acetamide pharmacophore, the identity of the N-aryl group has been shown to govern HSP90 inhibitory potency spanning over three orders of magnitude (IC50 values from sub-micromolar to >100 µM) and to dictate selectivity between COX-1 and COX-2 isoforms [2][3]. Consequently, treating any two analogs within this series as interchangeable—without explicit comparative bioassay data—risks invalid SAR interpretation, wasted screening resources, and erroneous lead nomination.

Quantitative Differentiation Evidence for CAS 953254-47-2 Relative to Closest Analogs


Computed Lipophilicity (XLogP3-AA) and Predicted Membrane Permeability vs. N-Benzyl Analog

The target compound exhibits a computed XLogP3-AA of 3.2 [1], placing it within the optimal lipophilicity range (1–4) for oral drug-likeness per Lipinski's guidelines. In contrast, the N-benzyl analog (CAS 953254-19-8) shows a computed logP of approximately 3.5, reflecting the increased lipophilicity conferred by the benzyl group . This difference of ~0.3 log units, while modest, can translate to a measurable shift in aqueous solubility and passive membrane permeability in Caco-2 or PAMPA assays. Additionally, the target compound has a topological polar surface area (TPSA) of 64.4 Ų, which is 3–5 Ų lower than the N-(2,4-dimethylphenyl) analog and N-(4-methoxybenzyl) analog, suggesting marginally better BBB penetration potential [1][2].

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Profile and Its Implications for Target Engagement vs. N-(2,4-Dimethylphenyl) Analog

The target compound possesses exactly one hydrogen bond donor (the secondary amide N–H) and four hydrogen bond acceptors (isoxazole N and O, amide carbonyl O, methoxy O) [1]. Its closest dimethylated analog, N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide (CAS 953254-93-8), retains an identical HBD/HBA count but introduces a second ortho-methyl group on the anilide ring, which sterically constrains the amide NH orientation and alters the conformational ensemble available for target engagement [2]. In the broader 2-isoxazol-3-yl-acetamide HSP90 inhibitor series, similar steric modulation at the N-aryl position produced up to 50-fold shifts in IC50, demonstrating that even conserved H-bonding capacity does not guarantee conserved potency when steric factors differ [3].

Medicinal chemistry Binding interactions Structure-based design

Rotatable Bond Count and Conformational Flexibility Relative to Series Members

The target compound contains five rotatable bonds, as computed by the Cactvs algorithm: the methoxy C–O bond, the phenyl–isoxazole bond, the isoxazole–CH2 bond, the CH2–C(O) bond, and the C(O)–N bond [1]. This is one fewer rotatable bond than the N-(4-methoxybenzyl) analog (CAS 953254-23-4), which introduces a benzylic CH2–N linkage adding a sixth rotatable bond . In ligand efficiency analyses, each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.7–1.5 kcal/mol upon binding, which directly reduces the free energy of binding and can shift IC50 values by 3- to 10-fold even when enthalpic contacts are preserved [2].

Conformational analysis Entropic binding penalty Ligand efficiency

Class-Level Biological Activity Context: Isoxazole-3-Acetamide Pharmacophore Performance in HSP90 and COX-2 Assays

Although no direct bioassay data have been published for CAS 953254-47-2 specifically, the 2-isoxazol-3-yl-acetamide scaffold to which it belongs has yielded HSP90 inhibitors with IC50 values as low as 0.030 µM [1] and COX-2 inhibitors with IC50 values of 0.12–9.16 µM [2][3]. Critically, SAR studies in this series demonstrate that the N-aryl substituent is the dominant determinant of both potency and isoform selectivity: in the Trivedi et al. HSP90 series (2019), compounds differing only in the N-aryl group exhibited IC50 values ranging from <1 µM to >100 µM [1]. The target compound's unique ortho-methylphenyl anilide—a substitution pattern not represented in the published HSP90 or COX-2 SAR datasets—places it in an unexplored region of chemical space within this pharmacophore, where activity cannot be predicted by interpolation from existing data [4].

HSP90 inhibition COX-2 selectivity Anti-inflammatory Anticancer

Commercial Purity Benchmarking and QC Documentation Availability vs. Closest Purchasable Analogs

The target compound is available from multiple suppliers at a standard purity of ≥95% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC traces available upon request from certain vendors . The N-benzyl analog (CAS 953254-19-8) is offered at 98% purity by Bidepharm with verified batch QC, while the N-(2,4-dimethylphenyl) analog (CAS 953254-93-8) is typically listed at 95%+ purity . Supply chain diversity and QC depth are procurement-relevant differentiators: compounds with ≥98% purity and documented batch analysis reduce the risk of confounding bioassay results due to impurities and enable more accurate SAR interpretation.

Quality control Procurement specifications Reproducibility

Recommended Research and Industrial Application Scenarios for 2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide (CAS 953254-47-2)


SAR Gap-Filling in Isoxazole-3-Acetamide Lead Optimization Programs

The target compound's ortho-methylphenyl anilide represents a substitution pattern not present in published HSP90 or COX-2 isoxazole-acetamide SAR datasets [1]. Medicinal chemistry teams pursuing HSP90 inhibitors or COX-2-selective anti-inflammatory agents should procure this compound to systematically probe the steric and electronic effects of mono-ortho-methyl substitution on the anilide ring. The compound's five rotatable bonds and computed logP of 3.2 place it within favorable ligand efficiency space for fragment evolution or hit-to-lead optimization [2]. Comparative screening against the N-benzyl and N-(2,4-dimethylphenyl) analogs can isolate the contribution of the ortho-methyl group to target binding and selectivity.

Diversity-Oriented Screening Library Expansion for Anti-Infective and Anticancer Discovery

The 5-(4-methoxyphenyl)isoxazole substructure has documented broad-spectrum antimicrobial activity against Gram-positive bacteria (including S. aureus) and antifungal activity against Candida species . The 2-isoxazol-3-yl-acetamide scaffold has simultaneously yielded anticancer leads with IC50 values as low as 2.36 µM against MCF7 breast cancer cells [3]. Incorporating CAS 953254-47-2 into diversity screening decks provides a structurally distinct chemotype that bridges anti-infective and oncology chemical space, with the potential to identify polypharmacological hits.

Physicochemical Benchmarking and In Silico Model Validation

With its computed XLogP3 of 3.2, TPSA of 64.4 Ų, and exactly one H-bond donor, CAS 953254-47-2 conforms to all four Lipinski Rule of Five criteria and is predicted to have moderate oral bioavailability [2]. Computational chemistry groups can use this compound as an experimental validation point for logP prediction algorithms, PAMPA permeability models, and solubility forecasting tools. Its intermediate lipophilicity and defined H-bonding profile make it an ideal test case for assessing the accuracy of in silico ADME predictions across different software platforms.

Method Development and Analytical Reference Standard for Isoxazole-Acetamide QC Protocols

The compound's well-defined chromatographic behavior (HPLC, GC) and spectroscopic signature (NMR, MS) as confirmed by commercial batch QC documentation position it as a suitable reference material for developing and validating analytical methods for the broader isoxazole-3-acetamide compound class. Analytical laboratories supporting medicinal chemistry programs can employ CAS 953254-47-2 as a system suitability standard for LC-MS purity assessments, given its moderate retention and clean ionization profile in ESI-positive mode.

Quote Request

Request a Quote for 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.